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molecular formula C16H15NO2 B031706 4-(Benzyloxy)-5-methoxy-1H-indole CAS No. 2450-25-1

4-(Benzyloxy)-5-methoxy-1H-indole

Cat. No. B031706
M. Wt: 253.29 g/mol
InChI Key: DACHWAOROVRSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05131911

Procedure details

This compound is obtained according to the operating method described in Example 1d, in which the 4-benzyloxy-5-ethoxyindole is replaced with 4-benzyloxy-5-methoxyindole. A white powder (yield=90%, m.p.=146° C., decomposition) is obtained.
Name
4-benzyloxy-5-ethoxyindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:17]([O:18][CH2:19]C)=[CH:16][CH:15]=[C:14]2[C:10]=1[CH:11]=[CH:12][NH:13]2)C1C=CC=CC=1.C(OC1C(OC)=CC=C2C=1C=CN2)C1C=CC=CC=1>>[OH:8][C:9]1[C:17]([O:18][CH3:19])=[CH:16][CH:15]=[C:14]2[C:10]=1[CH:11]=[CH:12][NH:13]2

Inputs

Step One
Name
4-benzyloxy-5-ethoxyindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C2C=CNC2=CC=C1OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C2C=CNC2=CC=C1OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is obtained
CUSTOM
Type
CUSTOM
Details
A white powder (yield=90%, m.p.=146° C., decomposition) is obtained

Outcomes

Product
Name
Type
Smiles
OC1=C2C=CNC2=CC=C1OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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